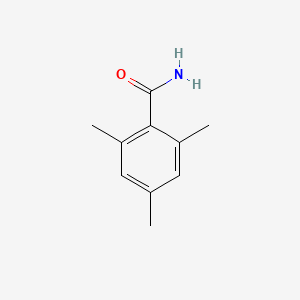

2,4,6-Trimethylbenzamide

描述

Structural Features and Significance within Sterically Hindered Amide Systems

The molecular structure of 2,4,6-trimethylbenzamide is characterized by a benzene (B151609) ring substituted with a carboxamide group and three methyl groups at positions 2, 4, and 6. This substitution pattern results in significant steric hindrance around the amide bond. The methyl groups at the ortho positions (2 and 6) flank the amide group, restricting its rotation and influencing its conformation.

The crystal structure of this compound reveals that the amide group and the aryl moiety are nearly perpendicular to each other, with an intramolecular dihedral angle of approximately 84.69 degrees. researchgate.netnih.gov This near-perpendicular arrangement is a direct consequence of the steric repulsion between the ortho-methyl groups and the amide group. In the solid state, molecules of this compound form an infinite one-dimensional network through intermolecular N-H···O=C hydrogen bonds. researchgate.netnih.gov

The steric hindrance in this compound makes the formation and cleavage of its amide bond challenging. nih.govethz.chrsc.org This property is of significant interest in the development of new synthetic methodologies for creating sterically demanding amides, which are often difficult to prepare using classical coupling reagents. vu.nluantwerpen.be The compound serves as a benchmark substrate for testing the efficiency of novel catalytic systems and reaction conditions designed to overcome steric challenges. nih.govrsc.org

Key Structural and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO |

| Molecular Weight | 163.22 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 4380-68-1 nih.gov |

| Appearance | Typically a white crystalline solid evitachem.com |

| Melting Point | Approximately 146-148 °C rsc.org |

| Intramolecular Dihedral Angle (Amide vs. Aryl) | ~84.69° researchgate.netnih.gov |

Overview of Contemporary Research Paradigms and Methodologies Applied to Benzamide (B126) Architectures

Modern research into benzamide architectures, including sterically hindered systems like this compound, leverages a diverse set of advanced methodologies. These approaches aim to develop more efficient, selective, and sustainable synthetic routes, as well as to thoroughly characterize the resulting compounds.

Synthetic Methodologies:

Transition-Metal Catalysis: Copper-catalyzed reactions have been explored for the transamidation of tertiary amides, including sterically hindered ones like this compound. nih.govrsc.org These methods often involve the formation of an acyl fluoride (B91410) intermediate under mild conditions. nih.govrsc.org

Grignard Reagent Addition: The addition of Grignard reagents to isocyanates provides a robust method for the synthesis of sterically hindered amides. ethz.ch This approach has also been extended to the use of thiocarbamates as precursors. vu.nl

Cyclic Diaryliodonium Salts: The reaction of amides with cyclic diaryliodonium salts has been shown to be an effective method for the synthesis of N-acyl carbazoles, with this compound demonstrating high reactivity as a nucleophile in these transformations. beilstein-journals.org

Amine Activation: The activation of amines using isothioureas allows for the synthesis of challenging amides from sterically hindered carboxylic acids and amines. uantwerpen.be

Analytical and Characterization Techniques:

Spectroscopy: NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy are fundamental tools for confirming the structure of synthesized benzamides. rsc.orgevitachem.com

X-ray Crystallography: This technique provides precise information about the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions. researchgate.netnih.gov It has been instrumental in understanding the conformational preferences of this compound. researchgate.netnih.gov

Computational Chemistry: Quantum chemical calculations are used to complement experimental data, providing insights into molecular properties, reaction mechanisms, and the relative strengths of intermolecular interactions. researchgate.net

Scope and Objectives of Scholarly Inquiry on this compound

The scholarly investigation of this compound is primarily driven by its unique structural features and the challenges associated with its synthesis and reactivity. The main objectives of this research include:

Development of Novel Synthetic Methods: A significant portion of the research focuses on creating new and efficient ways to synthesize sterically hindered amides. ethz.chvu.nluantwerpen.be this compound often serves as a model substrate to test the limits of these new reactions. nih.govrsc.org

Mechanistic Studies: Understanding the mechanisms of reactions involving sterically hindered amides is crucial for optimizing reaction conditions and expanding their applicability. The study of this compound contributes to a deeper understanding of how steric factors influence reaction pathways.

Exploration of Reactivity: Researchers are interested in exploring the unique reactivity of this compound in various chemical transformations. For instance, its high reactivity as a nucleophile has been utilized in the synthesis of N-acyl carbazoles. beilstein-journals.org

Applications in Materials Science and Medicinal Chemistry: While the direct applications of this compound itself are not extensively documented in the provided search results, the broader class of benzamides has significant applications. ontosight.aiontosight.ai Research on this specific compound can provide valuable insights for the design and synthesis of more complex, sterically hindered molecules with potential applications in these fields.

Structure

3D Structure

属性

CAS 编号 |

4380-68-1 |

|---|---|

分子式 |

C10H13NO |

分子量 |

163.22 g/mol |

IUPAC 名称 |

2,4,6-trimethylbenzamide |

InChI |

InChI=1S/C10H13NO/c1-6-4-7(2)9(10(11)12)8(3)5-6/h4-5H,1-3H3,(H2,11,12) |

InChI 键 |

QQAUZRKAWHZNCH-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)C(=O)N)C |

规范 SMILES |

CC1=CC(=C(C(=C1)C)C(=O)N)C |

其他CAS编号 |

4380-68-1 |

Pictograms |

Acute Toxic |

产品来源 |

United States |

Synthetic Methodologies for 2,4,6 Trimethylbenzamide and Its Derivatives

Classical Direct Condensation Approaches and Associated Challenges

The most traditional route to N-substituted 2,4,6-trimethylbenzamides involves the direct condensation of 2,4,6-trimethylbenzoic acid or its activated derivatives with a suitable amine.

Carboxylic Acid and Amine Coupling Strategies

A common and straightforward method for the synthesis of 2,4,6-trimethylbenzamides is the reaction of 2,4,6-trimethylbenzoyl chloride with an appropriate amine. acs.org This method is often carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction. For instance, various N-substituted 2,4,6-trimethylbenzamides have been successfully prepared by dissolving the amine in dry benzene (B151609) and adding it to a solution of 2,4,6-trimethylbenzoyl chloride in the same solvent. acs.org

Another classical approach involves the use of coupling agents that activate the carboxylic acid, facilitating the subsequent nucleophilic attack by the amine. However, the efficacy of these methods is often hampered by the steric bulk of the 2,4,6-trimethylbenzoyl moiety.

Steric Hindrance as a Determinant of Condensation Efficiency

The synthesis of amides derived from sterically hindered carboxylic acids like 2,4,6-trimethylbenzoic acid and hindered amines is notoriously challenging. rsc.org The three methyl groups at the ortho- and para-positions of the benzene ring in 2,4,6-trimethylbenzoic acid create significant steric hindrance around the carbonyl group. This steric congestion impedes the approach of the amine nucleophile, thereby reducing the efficiency of the condensation reaction.

Classical coupling reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI), N,N'-dicyclohexylcarbodiimide (DCC), and various phosphonium (B103445) and uronium-based reagents (e.g., PyBOP, HATU) often fail or provide very low yields when applied to the synthesis of sterically demanding amides like N-mesityl-2,4,6-trimethylbenzamide. rsc.org The inherent stability of the amide bond, once formed, is also influenced by this steric environment, which can lead to unusual chemical properties.

Advanced Catalytic Syntheses Involving Benzamides

To overcome the limitations of classical methods, a variety of advanced catalytic strategies have been developed for the synthesis of benzamides, including those with significant steric hindrance.

Transition-Metal-Catalyzed Transformations

Transition-metal catalysis has emerged as a powerful tool for the formation of amide bonds, offering milder reaction conditions and broader substrate scope. Various metals, including palladium, rhodium, and copper, have been employed to catalyze the amidation of carboxylic acids and their derivatives. nih.gov These catalytic systems can facilitate the activation of either the carboxylic acid or the amine, or both, to overcome the steric barriers.

A particularly innovative approach for the transformation of amides involves the use of a copper(II) bromide/Selectfluor system. This method allows for the efficient cleavage of tertiary amide bonds, which can then be followed by transamidation to form new, often sterically hindered, amides. nih.govrsc.org

This system is effective for the cleavage of tertiary amides under mild conditions, leading to the formation of an acyl fluoride (B91410) intermediate. nih.govrsc.org This reactive intermediate can then be trapped in a one-pot fashion with various nucleophiles, including amines, to yield the desired amide product. The reaction exhibits a broad substrate scope with respect to both the tertiary amide and the incoming nucleophile. nih.govrsc.org

Mechanistic investigations have revealed that the cleavage of tertiary amides by the CuBr₂/Selectfluor system proceeds through a fascinating radical-polar crossover process. nih.govrsc.org The reaction is initiated by a single electron transfer (SET) from the tertiary amide to Selectfluor, a process likely facilitated by the copper(II) salt, to generate a nitrogen-centered radical cation. nih.gov

Subsequent hydrogen atom abstraction (HAA) from a benzylic position on one of the N-substituents leads to the formation of a benzylic radical species. nih.gov This radical is then oxidized to a carbocation, which is trapped by the fluoride ion from Selectfluor, leading to the cleavage of the N-C bond and the formation of an acyl fluoride and an imine. nih.govrsc.org The reaction is inhibited by the presence of radical scavengers like TEMPO, which supports the proposed radical mechanism. nih.govrsc.org This method represents a significant advancement in the manipulation of stable amide bonds, providing access to complex amides that are difficult to synthesize via traditional routes.

Copper(II) Bromide/Selectfluor Systems for Amide Cleavage and Transamidation

Substrate Scope and Efficiency with Sterically Hindered Benzamides

The synthesis of sterically hindered amides, like N-(1-adamantyl)-2,4,6-trimethylbenzamide and N-mesityl-2,4,6-trimethylbenzamide, is often difficult with standard coupling agents. vu.nl However, a method involving the addition of Grignard reagents to isocyanates or N-carboxyanhydrides has proven effective for preparing such amides. vu.nl Another successful approach involves the in situ formation of acyl fluorides from sterically hindered carboxylic acids and amines at high temperatures. vu.nl Additionally, the oxidative rearrangement of N-tert-butyl alkane- and (hetero)arenecarboximidamides with PhI(OCOR1)2 provides a pathway to these challenging amides. vu.nl A copper-catalyzed method has also been shown to be effective for a range of electron-rich benzamides, including 2,4,6-trimethylbenzamide, producing the corresponding N-acyl carbazoles in high yields. beilstein-journals.org For instance, this compound reacted to give the product in 91% yield, and a larger scale reaction still provided an 81% yield, demonstrating the method's robustness. beilstein-journals.org

Rhodium(III)-Catalyzed C-H Activation and Annulation

Rhodium(III) catalysis has become a powerful tool for C-H activation, enabling the construction of complex molecules like isoquinolones from simpler starting materials. This method is particularly useful for reactions involving benzamides.

A novel approach for the highly regioselective synthesis of isoquinolones involves the Rh(III)-catalyzed reaction of N-alkyl benzamides and alkynes. rsc.orgresearchgate.net This method interestingly uses air as the sole oxidant and is carried out in water, making it a greener alternative to methods that use expensive and harsh oxidants like Cu(II) and Ag(I) salts. rsc.orgresearchgate.net The reaction shows interesting meta selectivity with meta-substituted benzamides and varying regioselectivities with different substituted alkynes. rsc.orgresearchgate.net A key advantage is that the isoquinolone product precipitates directly from the aqueous solution, simplifying purification. rsc.orgresearchgate.net This methodology is also applicable to gram-scale synthesis and the preparation of biologically active compounds. rsc.orgresearchgate.net

The atroposelective synthesis of biaryl NH-isoquinolones has been achieved through Rh(III)-catalyzed C-H activation of benzamides and intermolecular [4+2] annulation with sterically hindered alkynes. researchgate.netnih.govresearchgate.net This reaction works for a broad scope of alkynes, including 2-substituted 1-alkynylnaphthalenes and symmetric diarylacetylenes. researchgate.netnih.govresearchgate.net The axial chirality is established through a dynamic kinetic transformation of the alkyne. researchgate.netresearchgate.net The process accommodates both benzamides and heteroaryl carboxamides, proceeding with excellent regioselectivity and enantioselectivities. nih.govresearchgate.net The steric interactions between the amide's directing group and the alkyne substrate are key in determining both the regio- and enantioselectivity of the reaction. nih.govsnnu.edu.cn

Here is a table summarizing the yields of various biaryl NH-isoquinolones synthesized using this method:

| Benzamide (B126) Substrate | Alkyne Substrate | Product Yield (%) | Enantiomeric Excess (%) |

| 4-methylbenzamide | 1,2-bis(4-methoxyphenyl)acetylene | 95 | 93 |

| 4-methoxybenzamide | 1,2-di-p-tolylacetylene | 92 | 91 |

| 4-chlorobenzamide | 1,2-bis(4-fluorophenyl)acetylene | 88 | 90 |

| Thiophene-2-carboxamide | 1,2-diphenylacetylene | 85 | 89 |

Nickel-Catalyzed C-H Alkylation of Benzamides with Alkyl Halides

Nickel-catalyzed reactions provide an effective method for the direct alkylation of C-H bonds in benzamides. exlibrisgroup.comacs.orgnih.gov This is achieved using an 8-aminoquinoline (B160924) group as a bidentate directing group, which facilitates the ortho-alkylation of benzamides with unactivated alkyl halides. exlibrisgroup.comacs.orgnih.govacs.org This reaction is compatible with a wide range of functional groups. exlibrisgroup.comacs.orgnih.gov In the case of meta-substituted benzamides, the alkylation occurs selectively at the less sterically hindered C-H bond. exlibrisgroup.comacs.orgacs.org The catalytic system, often involving Ni(OTf)2/PPh3, is efficient for the alkylation of the ortho-C-H bond of benzamide derivatives. mdpi.com This method is a significant contribution as metal-catalyzed alkylation of a benzene ring is typically limited due to challenges like the unfavorable oxidative addition of alkyl halides and the tendency of the resulting alkyl metal intermediates to undergo β-hydride elimination. mdpi.com

The following table shows the yields for the ortho-alkylation of various benzamide derivatives:

| Benzamide Derivative | Alkyl Halide | Yield (%) |

| N-(quinolin-8-yl)benzamide | Butyl bromide | 79 |

| N-(quinolin-8-yl)-4-methylbenzamide | Propyl iodide | 85 |

| N-(quinolin-8-yl)-4-methoxybenzamide | Ethyl bromide | 88 |

| N-(quinolin-8-yl)-4-chlorobenzamide | Pentyl bromide | 75 |

Iron-Catalyzed Amide Synthesis via Amine Activation

Iron-catalyzed reactions offer a cost-effective and environmentally friendly approach to amide synthesis. One such method involves the direct amidation of carboxylic acids with amines using an iron catalyst. A protocol using FeCl3 in the presence of glacial acetic acid has been shown to work well, particularly for less nucleophilic anilines. researchgate.net This catalytic method avoids the need for stoichiometric amounts of activating reagents and produces water-soluble byproducts, which simplifies product isolation. researchgate.net Another approach uses Fe(NO3)3·9H2O to catalyze the Ritter reaction between secondary alcohols and nitriles, providing the corresponding amides in high yields. rsc.org This method is particularly effective for substrates with electron-donating groups. rsc.org

Photocatalyzed Reactions

Photocatalysis has emerged as a powerful tool in organic synthesis, enabling reactions under mild conditions. A controllable photocatalytic strategy has been developed for the chemodivergent C-H arylation or N-dealkylation of chlorinated benzamides. diva-portal.orgacs.org This system uses methylene (B1212753) blue as a photocatalyst and blue LEDs as the light source in an aqueous micellar medium. diva-portal.orgacs.org Depending on the reaction conditions, this method can selectively generate either N-acyliminium radicals or the highly electrophilic N-acyliminium cation as key intermediates, leading to valuable products like isoindolinones or secondary amides. diva-portal.orgacs.org Another dual-catalytic system merges a photocatalyst with a cobalt catalyst for the C-H bond functionalization of benzamides at room temperature to synthesize isoindolone spirosuccinimides. nih.gov This reaction proceeds under aerobic conditions without the need for sacrificial external oxidants. nih.gov

Principles of Green Chemistry in Benzamide Synthesis

The application of green chemistry principles to the synthesis of benzamides is crucial for developing environmentally benign and sustainable chemical processes. This involves the creation of eco-friendly catalytic protocols, the use of renewable resources, and the development of atom- and step-efficient methods.

Significant efforts have been directed towards creating greener synthetic routes for benzamides. One approach involves solvent- and activation-free conditions for N-benzoylation using vinyl benzoate, which allows for the direct introduction of the benzamido-moiety. tandfonline.comtandfonline.com This method is performed at room temperature without the need for a catalyst, and the resulting amides can be easily isolated by crystallization. tandfonline.com

Another sustainable method is the direct condensation of benzoic acids and amines using a reusable solid acid catalyst, such as Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4), under ultrasonic irradiation. researchgate.net This protocol features short reaction times, high yields, and an eco-friendly process. researchgate.net Furthermore, catalyst systems with low loadings of metals like nickel have been developed for the atom-economical alkynylation of benzamides, avoiding the need for organic or metallic oxidants and expensive ligands. rsc.orgnih.gov The development of such catalytic systems highlights the potential for producing benzamides with high efficiency and reduced environmental impact. rsc.orgnih.gov

The use of renewable resources and natural catalysts is a key aspect of green chemistry. For instance, a method for the condensation of β-naphthol, aromatic aldehydes, and benzamide utilizes a recyclable SO3H-carbon acid catalyst derived from glycerol, a renewable resource. arcjournals.org This one-pot, three-component reaction proceeds under solvent-free conditions to produce 1-amidoalkyl-2-naphthols in good to excellent yields. arcjournals.org The catalyst is noted for being environmentally friendly and reusable. arcjournals.org While not a direct synthesis of this compound, this demonstrates the principle of using catalysts derived from renewable feedstocks in the synthesis of related amide structures.

Atom- and step-efficient methods are fundamental to green synthesis. A notable example is the N-methoxymethylation of primary amides using methanol (B129727), which serves as both the methoxymethylating agent and the solvent. rsc.org This process, catalyzed by a molecular Manganese(I) complex, proceeds via an "interrupted borrowing hydrogen" (IBH) strategy with the liberation of dihydrogen gas. rsc.org It represents the first synthesis of N-(methoxymethyl)benzamide derivatives through this strategy and avoids the use of toxic reagents and multi-step protocols. rsc.org The method is highly selective, producing N-methoxymethylated amides in moderate to very good yields under eco-friendly and step-economical conditions. rsc.org

Table 2: Manganese-Catalyzed N-methoxymethylation of Primary Amides

| Substrate (Primary Amide) | Catalyst | Solvent | Product | Yield |

|---|---|---|---|---|

| Benzamide | [Mn-1] (5 mol%) | Methanol | N-(methoxymethyl)benzamide | Good |

| Various substituted benzamides | [Mn-1] (5 mol%) | Methanol | Corresponding N-(methoxymethyl)benzamides | Moderate to Very Good |

Reaction conditions: substrate (0.5 mmol), methanol (3 mL), [Mn-1] (5 mol%), and K2CO3 (1 mmol) heated at 130 °C for 12 h under an argon atmosphere. rsc.org

Non-Classical Synthetic Routes to Sterically Hindered Benzamides

The synthesis of sterically hindered amides like N-mesityl-2,4,6-trimethylbenzamide often fails with classical coupling agents. vu.nl This has spurred the development of non-classical synthetic routes to overcome the challenges posed by steric hindrance.

One such method involves the reaction of thiocarbamates with organomagnesium reagents. This approach has proven effective for preparing challenging amides derived from sterically hindered carboxylic acids and amines. For example, N-(1-adamantyl)-2,4,6-trimethylbenzamide was successfully synthesized using this methodology. vu.nl

Another innovative strategy is the palladium-catalyzed Suzuki–Miyaura cross-coupling of sterically hindered amide electrophiles via selective N–C(O) activation. acs.org Computational and structural studies have shown that ortho-substitution on the benzamide can alleviate the twist of the N–C(O) bond, facilitating the reaction. acs.org This is contrary to traditional Suzuki-Miyaura couplings where steric bulk is detrimental.

Furthermore, a tandem oxidative rearrangement and isocyanate elimination of N-substituted amidines provides a pathway to secondary amides. This method is applicable for synthesizing challenging amides that combine steric bulk with electron-deficient anilines, compounds that are difficult to obtain through classical condensation reactions. uantwerpen.be For instance, the use of 2,4,6-trimethylbenzoic acid is compatible with this protocol. uantwerpen.be The high reactivity of this compound has also been utilized in the synthesis of N-acyl carbazoles from cyclic diaryliodonium salts, underscoring its utility as a nucleophile in forming complex structures. beilstein-journals.org

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine |

| 1-amidoalkyl-2-naphthols |

| This compound |

| 2,4,6-trimethylphenyl isocyanide |

| 2,6-dimethylphenyl isocyanide |

| Acetanilide |

| Benzamide |

| Benzoylpyrrolidines |

| Diaryliodonium salts |

| Di-tert-butyl dicarbonate |

| N-(1-adamantyl)-2,4,6-trimethylbenzamide |

| N-(2,4,6-trimethylphenyl)-4-bromobenzamide |

| N-(2,6-dimethylphenyl)benzamide |

| N-(2,6-dimethylphenyl)-4-bromobenzamide |

| N-acyl carbazoles |

| N-benzyl-2,4,6-trimethylbenzamide |

| N-i-propylbenzamide |

| N-mesityl-2,4,6-trimethylbenzamide |

| N-methylbenzamide |

| N-(methoxymethyl)benzamide |

| N-n-propylbenzamide |

| N-substituted arylamides |

| N-substituted benzamides |

| (S)-2,4,6-trimethyl-N-(1-phenylethyl)benzamide |

| Trifluoroacetic acid |

Grignard Reagent Addition to Isocyanates for Amide Formation

The synthesis of sterically hindered amides, such as this compound, presents a significant challenge in organic chemistry. chimia.ch A robust and high-yielding method involves the direct addition of Grignard reagents to isocyanates. chimia.chrsc.org This approach is particularly effective for creating sterically congested amide bonds that are difficult to form using traditional coupling methods. chimia.ch

The reaction is typically straightforward, involving the addition of a Grignar reagent solution to an isocyanate solution in an ethereal solvent at 0°C, followed by warming to room temperature. chimia.ch The desired amide can often be obtained in high purity after a simple aqueous workup and washing. chimia.ch For instance, the reaction of mesitylmagnesium bromide with various isocyanates, including sterically demanding ones like tert-butyl and adamantyl isocyanate, proceeds with high efficiency. chimia.ch

A notable example is the synthesis of N-(2,6-dichlorophenyl)-2,4,6-trimethylbenzamide, which can be achieved through this direct coupling method. molaid.com The versatility of this reaction is further demonstrated by its compatibility with a range of functional groups, which often remain intact during the chemoselective addition of the Grignard reagent to the isocyanate moiety over other reactive sites like esters or ketones. chimia.ch

Recent advancements have adapted this methodology to flow chemistry, enabling a scalable and mass-efficient process with broad substrate tolerance. nih.govthieme-connect.com The use of substoichiometric amounts of copper(II) bromide (CuBr₂) in a continuous flow system has been shown to facilitate the reaction between Grignard reagents and isocyanates, yielding a wide array of amides in high yields. nih.govthieme-connect.com This flow-based approach allows for rapid mixing and short reaction times, enhancing productivity. thieme-connect.com

Table 1: Examples of Sterically Hindered Amides Synthesized via Grignard Reagent Addition to Isocyanates This table is interactive. Users can sort and filter the data.

| Grignard Reagent | Isocyanate | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Mesitylmagnesium bromide | tert-Butyl isocyanate | N-tert-Butyl-2,4,6-trimethylbenzamide | High | chimia.ch |

| Mesitylmagnesium bromide | Adamantyl isocyanate | N-Adamantyl-2,4,6-trimethylbenzamide | High | chimia.ch |

| Mesitylmagnesium bromide | 2,6-Dichlorophenyl isocyanate | N-(2,6-Dichlorophenyl)-2,4,6-trimethylbenzamide | High | chimia.ch |

| Mesitylmagnesium bromide | 2-Fluoro-6-(trifluoromethyl)phenyl isocyanate | N-(2-Fluoro-6-(trifluoromethyl)phenyl)-2,4,6-trimethylbenzamide | 87 | ethz.ch |

| Phenylmagnesium bromide | tert-Butyl isocyanate | N-tert-Butylbenzamide | 93 | thieme-connect.com |

| Benzylmagnesium chloride | Phenyl isocyanate | N-Phenyl-2-phenylethanamide | 98 | thieme-connect.com |

Amine Activation Strategies via Isothiourea Intermediates

An alternative to the classical activation of carboxylic acids for amide bond formation is the activation of amines. uantwerpen.be This strategy is particularly useful for the synthesis of challenging amides derived from sterically hindered and electron-deficient (hetero)aromatic amines. uantwerpen.be A notable method involves the use of isothioureas as activated amine equivalents. uantwerpen.be

In this approach, the amine is first converted into an N-aryl-N´-tert-butyl-S-phenylisothiourea. uantwerpen.be These isothiourea intermediates can then react with carboxylic acids to form the desired amide. uantwerpen.be This method has proven effective for synthesizing highly sterically hindered amides. For example, the reaction of N-mesityl-N'-t-butyl-S-phenylisothiourea with 2,4,6-trimethylbenzoic acid successfully yields N-mesityl-2,4,6-trimethylbenzamide. uantwerpen.be

The reaction conditions can be optimized to favor amide formation and minimize side reactions. For instance, when reacting isothioureas with the highly hindered 2,4,6-trimethylbenzoic acid, using 2-butanol (B46777) as a solvent at 98°C leads to a selective transformation and high yield of the corresponding amide. uantwerpen.be This methodology is also tolerant of various functional groups and has been successfully applied to the synthesis of complex molecules, including the fungicide Boscalid. uantwerpen.be

Another related strategy involves the reaction of thiocarbamates with Grignard reagents. vu.nl Bench-stable S-phenyl thiocarbamates can be prepared from isocyanides, thiosulfonates, and isopropanol. vu.nl The subsequent addition of a Grignard reagent to the thiocarbamate, followed by an oxidative workup, yields the secondary amide. vu.nl This method is also suitable for preparing challenging amides that are not easily accessible through traditional routes. vu.nl For example, N-(1-adamantyl)-2,4,6-trimethylbenzamide and N-mesityl-2,4,6-trimethylbenzamide have been synthesized using this approach. vu.nl

Rearrangement Reactions (e.g., O-Acylhydroxylamine to N-Hydroxybenzamide)

Rearrangement reactions provide another pathway to synthesize derivatives of this compound. One such example is the rearrangement of O-acylhydroxylamines to N-hydroxybenzamides. gatech.edu This type of rearrangement, specifically the Aza-Lossen rearrangement, involves the conversion of an O-acylhydroxylamine to an isocyanate, which can then be trapped to form various derivatives. gatech.edu

In the context of this compound, the rearrangement of O-(2,4,6-trimethylbenzoyl)hydroxylamine can lead to the formation of N-hydroxy-2,4,6-trimethylbenzamide. gatech.edu This transformation highlights a non-traditional approach to forming the N-acyl bond.

Furthermore, N-hydroxybenzamides can be synthesized through the acylation of hydroxylamines. rsc.org For instance, N-methoxy-2,4,6-trimethylbenzamide has been prepared by reacting 2,4,6-trimethylbenzoyl chloride with methoxylamine hydrochloride in the presence of potassium carbonate. rsc.org This N-methoxy derivative can then be used in further synthetic transformations. rsc.org

Another relevant method involves the synthesis of N-(hydroxy)amide-containing pseudopeptides. nih.gov This is achieved by acylating N-(benzoyloxy)amines with an appropriate acid chloride, followed by the deprotection of the benzoyl group to yield the N-hydroxyamide. nih.gov This strategy allows for the incorporation of the N-hydroxyamide linkage into peptide chains. nih.gov

Synthetic Strategies for Functionalized this compound Analogues

Preparation of N-Substituted Benzamide Derivatives (e.g., N-phenethyl, N-(fluoro(trifluoromethyl)phenyl))

The synthesis of N-substituted this compound derivatives can be achieved through various methods, primarily involving the reaction of 2,4,6-trimethylbenzoyl chloride with a suitable amine. acs.org This straightforward acylation is a common procedure for preparing a range of N-substituted amides. acs.org

For example, (S)-2,4,6-trimethyl-N-(1-phenylethyl)benzamide has been synthesized from the reaction of the corresponding thiocarbamate with a Grignard reagent. vu.nl This demonstrates the utility of amine activation strategies for accessing N-alkylated derivatives.

The Grignard-isocyanate protocol is also highly effective for synthesizing N-substituted derivatives with complex substitution patterns on the N-aryl ring. ethz.ch A notable example is the preparation of N-(2-fluoro-6-(trifluoromethyl)phenyl)-2,4,6-trimethylbenzamide from the reaction of mesitylmagnesium bromide and 1-fluoro-2-isocyanato-3-(trifluoromethyl)benzene, which proceeds in high yield. ethz.ch This method is particularly valuable for accessing amides with sterically hindered and electronically diverse N-substituents.

The synthesis of N-substituted benzamides is of significant interest in medicinal chemistry, as exemplified by the design of analogs of the histone deacetylase inhibitor Entinostat (MS-275). researchgate.netnih.gov These synthetic efforts often involve the coupling of a substituted benzoic acid with a variety of amines to explore structure-activity relationships. researchgate.netnih.gov

Incorporation of the this compound Core in Chiral Ligand Synthesis

The rigid and sterically defined structure of the this compound moiety makes it a valuable component in the design of chiral ligands for asymmetric catalysis. These ligands are crucial for controlling the stereochemical outcome of chemical reactions. mdpi.comrsc.org

A key example is the synthesis of a chiral organoiodine catalyst where the this compound group is attached to a chiral backbone. researchgate.netorgsyn.org The synthesis involves the acylation of a chiral diamine with 2,4,6-trimethylbenzoyl chloride. researchgate.netorgsyn.org The resulting bidentate ligand, N,N'-(2S,2'S)-(2-Iodo-1,3-phenylene)bis(oxy)bis(propane-2,1-diyl)bis(this compound), has been utilized in enantioselective oxidative dearomatization reactions. researchgate.net

The steric bulk of the 2,4,6-trimethylphenyl group plays a crucial role in creating a well-defined chiral environment around the catalytic center, which is essential for achieving high levels of enantioselectivity. The development of such ligands is a central theme in modern asymmetric synthesis, enabling the construction of complex chiral molecules from simple starting materials. nih.gov The principles of ligand design often involve the strategic placement of bulky groups like the this compound unit to effectively control the approach of substrates to a metal center. nih.gov

Mechanistic Investigations of 2,4,6 Trimethylbenzamide Reactivity

Elucidation of Reaction Pathways Involving 2,4,6-Trimethylbenzamide

Detailed Mechanisms of Radical-Polar Crossover in Amide Cleavage

A novel method for the cleavage of tertiary amide bonds, including the sterically demanding this compound, utilizes a copper(II) bromide/Selectfluor hybrid system. nih.govrsc.orgrsc.org Mechanistic studies suggest that this reaction proceeds through a radical-polar crossover process. nih.govrsc.orgrsc.orgresearchgate.netnih.gov

The proposed catalytic cycle is initiated by a single electron transfer (SET) from the tertiary amide to Selectfluor, facilitated by the Cu(II) salt, to form a nitrogen-centered radical cation. nih.gov Subsequently, a hydrogen atom abstraction (HAA) from a benzylic position of the N-substituent generates a benzylic carbon radical. nih.govrsc.orgrsc.org This radical is then oxidized to a carbocation, leading to the formation of an acyliminium species. nih.gov The resulting acyl fluoride (B91410) intermediate can then be derivatized in a one-pot fashion with various nucleophiles. nih.govrsc.orgrsc.org This efficient cleavage and derivatization under mild conditions highlights the synthetic utility of this radical-polar crossover approach. nih.govrsc.orgrsc.org

The reaction tolerates a broad range of benzamides with both electron-donating and electron-withdrawing groups. nih.govrsc.org Notably, the successful transamidation of the sterically hindered this compound demonstrates the robustness of this method. nih.govrsc.orgrsc.org

Stereoelectronic Effects Governing Transformations of Hindered Amides

Stereoelectronic effects play a crucial role in the reactivity of amides, influencing their conformation and the pathways of their transformations. researchgate.netulaval.caresearchgate.netarkat-usa.org In sterically hindered amides like this compound, the interplay between the amide group and the ortho substituents dictates the molecule's preferred geometry and subsequent reactivity.

The crystal structure of this compound reveals that the amide group and the aryl moiety are nearly perpendicular, with an intramolecular dihedral angle of 84.69 (6) degrees. nih.gov This twisted conformation minimizes steric repulsion between the amide group and the ortho-methyl groups. This significant deviation from planarity impacts the resonance stabilization of the amide bond, potentially increasing its susceptibility to certain reactions.

In transformations involving tetrahedral intermediates, such as amide hydrolysis or acyl transfer reactions, the orientation of lone pairs on adjacent heteroatoms is critical. researchgate.netarkat-usa.org According to the stereoelectronic theory, the specific cleavage of a C-N or C-O bond in a tetrahedral intermediate is favored when two lone pair orbitals on adjacent heteroatoms are oriented antiperiplanar to the bond being broken. researchgate.net In highly hindered systems, the conformational rigidity imposed by bulky substituents can either facilitate or hinder the attainment of this required antiperiplanar arrangement, thereby influencing reaction rates. researchgate.netarkat-usa.org For instance, in intramolecular S→N acyl transfer reactions, the rate of migration is strongly dependent on the configuration and N-substitution, which is consistent with the requirements of the stereoelectronic hypothesis. arkat-usa.org

Kinetic and Thermodynamic Analyses of Amide Formation Processes

The formation of amides, including this compound, can be analyzed from both kinetic and thermodynamic standpoints. The rate of amide formation is influenced by factors such as the nature of the starting materials, the presence of catalysts, and the reaction conditions.

One study investigated the one-pot synthesis of various amides, including this compound, from a tripeptide. uantwerpen.be The reaction to form N-(H-Pro-Leu-Gly)-2,4,6-trimethylbenzamide proceeded with a high yield of 86%, demonstrating the feasibility of forming this hindered amide under specific conditions. uantwerpen.be

Computational studies on the thermodynamics of Lewis adduct formation have provided insights into the factors controlling these equilibria. While not directly on amide formation, the analysis of bond dissociation energies and Lewis basicities for related systems can inform our understanding of the thermodynamic parameters governing the formation of this compound. researchgate.net

Impact of Steric and Electronic Influences on Chemical Reactivity

Role of Ortho-Methyl Substitution on Reaction Outcomes

The presence of ortho-methyl groups in this compound exerts a profound steric influence on its reactivity. cdnsciencepub.comrsc.org This "ortho effect" can significantly hinder reactions that require nucleophilic attack at the carbonyl carbon or involve the formation of planar transition states. cdnsciencepub.comrsc.org

For example, in a Knoevenagel-type condensation reaction where various benzamides were used as substrates, this compound failed to react, while less hindered benzamides with electron-donating or -withdrawing groups reacted smoothly. sciengine.com This failure to react is attributed to the steric hindrance caused by the two ortho-methyl groups, which prevent the necessary approach of the nucleophile. sciengine.com

Conversely, in some reactions, the steric bulk of the ortho-methyl groups can be exploited to achieve specific outcomes. In a copper-catalyzed synthesis of N-acyl carbazoles, this compound was found to be a highly reactive nucleophile, leading to a high yield of the desired product. beilstein-journals.org This suggests that in certain catalytic cycles, the steric hindrance may be less of an impediment or could even be beneficial.

The steric hindrance also influences the rate of isomerization around the C-N bond of N-protonated amides. The introduction of one and then two ortho-methyl groups progressively slows down the rate of isomerization, indicating that the ortho substituents hinder the necessary rotation about the C-N bond. cdnsciencepub.com

Comparative Reactivity Studies with Less Sterically Hindered Benzamide (B126) Analogues

Comparing the reactivity of this compound with its less sterically hindered counterparts provides clear evidence of the impact of ortho-methyl substitution.

In a study on the direct alkylation of N,N-dialkyl benzamides, it was observed that steric hindrance from the benzamide greatly inhibited the substitution reaction. nih.gov While various substituted benzamides reacted successfully, substrates with significant steric bulk around the reaction center showed diminished reactivity.

Similarly, in a one-pot synthesis of dibenzoxazepinones, the electronic properties of the benzamide component had a profound effect on the reaction efficiency. researchgate.net The introduction of a weakly electron-donating methyl group at the para position led to a noticeable decrease in yield compared to the unsubstituted benzamide. researchgate.net Although this study focused on electronic effects, it underscores how even minor substitutions can alter reactivity, a principle that applies even more dramatically to the significant steric changes in this compound.

The following table summarizes the reactivity of this compound in comparison to other benzamides in different reaction types.

| Reaction Type | This compound Reactivity | Reactivity of Less Hindered Analogues | Reference |

|---|---|---|---|

| Radical-Polar Crossover Amide Cleavage | Successful transamidation | Successful transamidation for a broad scope of benzamides | nih.govrsc.orgrsc.org |

| Knoevenagel-Type Condensation | Failed to react | Reacted smoothly (e.g., p-methylbenzamide, p-bromobenzamide) | sciengine.com |

| N-Acyl Carbazole Synthesis (Cu-catalyzed) | High yield (91%) | Benzamide gave a good yield (85%) | beilstein-journals.org |

| Acid-Catalyzed Isomerization | Significantly slower rate of isomerization | Faster isomerization rates for benzamides with one or no ortho-methyl groups | cdnsciencepub.com |

Structural Elucidation and Intermolecular Interactions of 2,4,6 Trimethylbenzamide

Crystallographic Analysis of 2,4,6-Trimethylbenzamide

The solid-state structure of this compound is distinguished by a well-defined arrangement of molecules, forming an ordered and stable crystal lattice. This organization is primarily dictated by specific hydrogen bonding interactions.

| Interaction Type | Description | Motif |

| N-H⋯O=C Hydrogen Bond | The anti-oriented amide hydrogen atom of one molecule forms a hydrogen bond with the carbonyl oxygen of an adjacent molecule. | C(4) |

Characterization of N-H⋯π Interactions in the Solid State

In addition to the primary hydrogen bonding, the crystal packing is further stabilized by a weaker, yet significant, N-H⋯π interaction. nih.govresearchgate.net The second hydrogen atom of the amide group, which is in the syn orientation to the carbonyl oxygen, interacts with the electron-rich π-system of the aromatic ring of an adjacent molecule. nih.goviucr.org This interaction helps to hold the one-dimensional chains together. The distance between the syn-oriented hydrogen atom and the centroid of the neighboring aromatic ring has been determined to be 2.50 Å. nih.goviucr.orgresearchgate.net

| Interaction Type | Donor | Acceptor | H⋯π Centroid Distance (Å) |

| N-H⋯π Interaction | syn-oriented N-H | Aromatic π-system | 2.50 nih.goviucr.orgresearchgate.net |

Conformational Analysis of this compound and Related Amides

The molecular conformation of this compound, particularly the orientation of the amide group relative to the aromatic ring, is heavily influenced by the steric demands of its methyl substituents.

Determination of Dihedral Angles Between Amide Group and Aromatic Moiety

X-ray crystallographic analysis has precisely determined the spatial relationship between the amide group and the trimethyl-substituted phenyl ring. The intramolecular dihedral angle between the plane of the amide group and the plane of the aryl moiety is 84.69 (6)°. nih.goviucr.orgresearchgate.net This near-perpendicular arrangement is a defining conformational feature of the molecule.

| Compound | Dihedral Angle (Amide vs. Aromatic Ring) |

| This compound | 84.69 (6)° nih.goviucr.orgresearchgate.net |

| m-methylbenzamide (for comparison) | 28.7° researchgate.net |

| 4-methoxy-2,6-dimethylbenzamide (for comparison) | 56.7 (1)° researchgate.net |

Analysis of Steric Hindrance Effects on Molecular Conformation

The pronounced twist between the amide group and the aromatic ring is a direct consequence of severe steric hindrance. researchgate.net The two methyl groups at the ortho-positions (positions 2 and 6) of the benzene (B151609) ring clash with the amide group. To alleviate this steric repulsion, the amide group rotates out of the plane of the aromatic ring, adopting the observed, nearly orthogonal conformation. nih.goviucr.org This is in stark contrast to less hindered benzamides, such as m-methylbenzamide, where the lack of ortho-substituents allows for a much smaller dihedral angle of 28.7°. researchgate.net Even with two ortho-methyl groups, the presence of other substituents can modulate this angle, as seen in 4-methoxy-2,6-dimethylbenzamide, which has a dihedral angle of 56.7°. researchgate.net The significant steric strain in this compound is a dominant factor in determining its molecular geometry.

Computational Chemistry and Theoretical Studies of 2,4,6 Trimethylbenzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It has become a popular and versatile tool in computational chemistry for predicting molecular properties. mdpi.com DFT calculations for 2,4,6-trimethylbenzamide allow for a detailed understanding of its electronic makeup, conformational preferences, and spectroscopic signatures.

DFT calculations are instrumental in analyzing the electronic structure and bonding characteristics of this compound. A key structural feature revealed by crystallographic studies and supported by theoretical calculations is the orientation of the amide group relative to the benzene (B151609) ring. nih.gov Due to the steric hindrance imposed by the two ortho-methyl groups, the amide group and the aryl moiety are forced into a nearly perpendicular arrangement, with an experimentally determined intramolecular dihedral angle of 84.69 (6) degrees. nih.gov

The bonding within the molecule is characterized by a network of interactions. In the solid state, molecules of this compound are connected through intermolecular N-H···O=C hydrogen bonds, forming an infinite one-dimensional chain. nih.gov Specifically, the anti hydrogen atom of the primary amide participates in this hydrogen bonding. nih.gov Furthermore, a weaker N-H···π interaction stabilizes this network, occurring between the syn-oriented amide hydrogen atom and the aromatic ring of a neighboring molecule, with a reported distance of 2.50 Å between the hydrogen and the ring centroid. nih.gov Conceptual DFT provides a framework for understanding these interactions through reactivity descriptors derived from the electron density. rsc.org

| Parameter | Description | Experimental Value | Theoretical Significance |

|---|---|---|---|

| Amide-Aryl Dihedral Angle | The angle between the plane of the amide group and the plane of the benzene ring. | 84.69 (6)° nih.gov | Indicates significant steric hindrance from ortho-methyl groups, influencing conformation and electronic conjugation. |

| N-H···O Hydrogen Bond | Intermolecular hydrogen bond linking primary amide groups in the crystal lattice. | Forms a C(4) motif chain nih.gov | Primary interaction responsible for the solid-state packing and network formation. |

| N-H···π Interaction | A weak hydrogen bond between an amide proton and the π-system of an adjacent aromatic ring. | H-to-centroid distance: 2.50 Å nih.gov | Contributes to the stabilization of the one-dimensional crystal network. |

The conformational landscape of benzamides is determined by the rotational barrier around the C-N bond and the C-C bond connecting the carbonyl group to the aromatic ring. For this compound, the landscape is heavily dominated by a single conformation due to the severe steric clash that would result from rotation around the C-C bond. The presence of methyl groups at both ortho positions effectively locks the amide group in a high-dihedral-angle conformation. nih.gov

Computational methods, such as performing a Monte Carlo conformational search followed by DFT optimization, are standard approaches for exploring the potential energy surface of flexible molecules. rsc.org For substituted benzamides, this exploration reveals various possible low-energy conformers. However, in the case of this compound, the steric constraints drastically simplify this landscape, making the near-perpendicular conformer the pronounced global minimum. DFT calculations can precisely quantify the energy penalty associated with deviations from this minimum, confirming its high stability. ut.ac.ir

DFT has proven to be a highly effective tool for predicting vibrational spectra, such as Infrared (IR) and Vibrational Circular Dichroism (VCD) spectra. dtic.mil The methodology involves calculating harmonic force fields using a suitable functional, like the hybrid B3LYP functional, and an appropriate basis set. dtic.milmdpi.com The resulting calculated spectra can then be compared with experimental data to confirm molecular structures and conformations. nih.govresearchgate.net

For a chiral molecule, VCD spectroscopy is particularly powerful for determining its absolute configuration in solution. nih.gov While this compound itself is achiral, the principles of spectroscopic prediction via DFT are directly applicable. If this molecule were part of a larger, chiral system, DFT calculations could predict its VCD spectrum. The process involves:

Optimization of the molecular geometry.

Calculation of vibrational frequencies and intensities (for IR) and atomic polar and axial tensors (for VCD). ru.nl

Boltzmann averaging of spectra from different conformers if multiple stable conformations exist. researchgate.net

Excellent agreement between DFT-predicted and experimental spectra provides strong evidence for the calculated structure. mdpi.com Discrepancies can point to environmental effects, such as solvent interactions, or limitations in the level of theory used. mdpi.com

Frontier Molecular Orbital (FMO) theory, based on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is a cornerstone of understanding chemical reactivity within the DFT framework. mdpi.com The energies of the HOMO and LUMO and the resulting HOMO-LUMO gap are crucial descriptors for predicting the kinetic stability and reactivity of a molecule. researchgate.net

HOMO: Represents the ability to donate an electron (nucleophilicity).

LUMO: Represents the ability to accept an electron (electrophilicity). researchgate.net

HOMO-LUMO Gap: A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. mdpi.combeilstein-journals.org

In the context of catalyzed reactions involving benzamides, DFT can be used to model the interaction between the benzamide (B126) substrate, the catalyst, and other reactants. By analyzing the FMOs of the interacting species, one can gain mechanistic insights. For instance, in a reaction where the benzamide acts as a nucleophile, the catalyst might function by raising the HOMO energy of the benzamide, making it a better electron donor. Conversely, if the benzamide is an electrophile, the catalyst might lower its LUMO energy. These interactions can be quantified to understand the catalytic cycle and predict reaction outcomes. researchgate.net

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. A hard molecule has a large HOMO-LUMO gap. mdpi.com |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) (where μ = -χ) | A measure of the stabilization in energy when the system acquires an additional electronic charge. scirp.org |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. researchgate.net By numerically solving Newton's equations of motion, MD simulations generate trajectories that reveal how a system evolves, providing insights into both equilibrium and dynamic properties. researchgate.net

MD simulations are exceptionally well-suited for studying the behavior of this compound in different phases.

In the Solid State: Starting from the experimentally determined crystal structure, MD simulations can be used to study the stability of the crystal lattice at different temperatures. nih.gov They can provide a dynamic view of the intermolecular interactions, such as the N-H···O and N-H···π hydrogen bonds, allowing for the analysis of their strength and fluctuations over time. This can help in understanding phenomena like phase transitions and thermal expansion at a microscopic level.

In Solution: In a solvent, MD simulations can reveal detailed information about solute-solvent interactions. For this compound dissolved in a solvent like water or chloroform, simulations can track the formation and lifetime of hydrogen bonds between the amide group and solvent molecules. They can also illustrate the structuring of the solvent around the nonpolar trimethylphenyl group. This analysis is crucial for understanding solubility and how the solvent environment modulates the molecule's conformational preferences and reactivity. Coarse-grained MD models can also be employed to study larger-scale phenomena like self-association and aggregation in concentrated solutions. nih.gov These simulations can help bridge the gap between single-molecule properties and macroscopic behavior. u-tokyo.ac.jp

Exploration of Dynamic Conformational Changes and Flexibility

Computational studies focusing on the dynamic conformational changes and flexibility of this compound reveal significant insights into its structural behavior. A key feature of this molecule is the rotational barrier around the C(aryl)-C(amide) bond, which dictates the relative orientation of the aromatic ring and the amide group. Due to steric hindrance from the ortho-methyl groups, the amide group is forced out of the plane of the benzene ring. researchgate.netnih.gov

X-ray crystallography data shows that the amide group and the aryl moiety are nearly perpendicular, with an intramolecular dihedral angle of approximately 84.69 (6)°. researchgate.netnih.gov This significant twist is a direct consequence of the steric pressure exerted by the two methyl groups in the ortho positions, which prevents a more planar conformation that would otherwise be favored by electronic conjugation.

Molecular dynamics simulations and theoretical calculations can further elucidate the flexibility of this bond and the energy landscape associated with its rotation. plos.orgnih.gov These methods allow for the exploration of different conformational states and the transition barriers between them. plos.org For this compound, such studies would likely show a high energy barrier to rotation, indicating that the near-perpendicular conformation is not only preferred but also relatively rigid. The flexibility of the molecule is therefore limited in this aspect, with the primary dynamic motions likely being the rotation of the methyl groups and vibrations of the amide group.

The conformational landscape of similar, sterically hindered benzamides has been explored using computational methods. acs.org For instance, in related N,N-disubstituted benzamides, the degree of rotation around the C(aryl)-C(amide) bond is influenced by the nature of the substituents on the nitrogen atom and the substitution pattern on the aromatic ring. While direct computational studies on the full rotational profile of this compound are not extensively detailed in the provided results, the crystallographic data strongly suggests a deep potential energy well for the observed near-orthogonal conformation.

Quantum Chemical Studies of Hydrogen Bonding and Non-Covalent Interactions

Quantum chemical calculations provide a powerful tool for characterizing the intricate network of hydrogen bonds and other non-covalent interactions that govern the supramolecular assembly of this compound. mongoliajol.info These theoretical approaches allow for a detailed understanding of the nature and strength of these interactions, which are fundamental to its crystal structure and properties.

In the solid state, this compound molecules are linked by intermolecular N-H⋯O=C hydrogen bonds. researchgate.netnih.gov Specifically, the anti-oriented hydrogen atom of the primary amide's N-H group acts as a hydrogen bond donor to the carbonyl oxygen atom of a neighboring molecule. This interaction leads to the formation of a one-dimensional chain, described by the graph set notation C(4). researchgate.netnih.gov

Quantum chemical calculations can be employed to quantify the strength of these hydrogen bonds. mdpi.com Methods such as Density Functional Theory (DFT) can be used to calculate the interaction energies, geometric parameters (bond lengths and angles), and vibrational frequencies associated with the hydrogen-bonded dimers or larger clusters. For instance, the calculated N-H stretching frequency would be expected to show a red shift upon hydrogen bond formation, with the magnitude of the shift correlating with the strength of the interaction. mdpi.com

The strength of the N-H⋯O=C hydrogen bond in this compound is influenced by the electronic properties of both the donor and acceptor groups. The electron-donating methyl groups on the benzene ring can subtly influence the acidity of the N-H proton and the basicity of the carbonyl oxygen. Theoretical calculations can precisely model these electronic effects.

| Parameter | Value |

|---|---|

| Interaction Energy (kcal/mol) | -5.0 to -7.0 |

| N⋯O Distance (Å) | 2.90 - 3.10 |

| N-H⋯O Angle (°) | 160 - 175 |

| Δν(N-H) (cm⁻¹) | -50 to -100 |

Beyond the conventional N-H⋯O=C hydrogen bonds, the crystal structure of this compound is further stabilized by a weaker, non-covalent interaction: an N-H⋯π interaction. researchgate.netnih.gov In this case, the syn-oriented hydrogen atom of the amide group interacts with the π-electron cloud of the aromatic ring of an adjacent molecule. researchgate.netnih.gov

The distance between the hydrogen atom and the centroid of the aromatic ring has been experimentally determined to be 2.50 Å. researchgate.netnih.gov Quantum chemical calculations are essential for quantifying the energetic contribution of this weak interaction. rsc.org High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) theory, are often required for an accurate description of these dispersion-dominated interactions.

Theoretical studies on model systems, such as the interaction between an amide and a benzene ring, have shown that N-H⋯π interactions can have binding energies in the range of 1-3 kcal/mol. nih.gov The geometry of this interaction in this compound, where the N-H bond is directed towards the center of the π-system, is characteristic of a favorable electrostatic and dispersion interaction.

| Parameter | Experimental Value |

|---|---|

| H⋯π Centroid Distance (Å) | 2.50 researchgate.netnih.gov |

Advanced computational techniques, such as the calculation of electric field gradients (EFGs) and nuclear magnetic shielding tensors, can provide deeper insights into the nature of hydrogen bonding in this compound. uw.edu.pl These properties are sensitive to the local electronic environment around a nucleus and can thus serve as probes for intermolecular interactions.

The EFG at a nucleus, which interacts with the nuclear quadrupole moment, is altered upon hydrogen bond formation. Quantum chemical calculations can predict these changes, which can then be correlated with experimental data from nuclear quadrupole resonance (NQR) spectroscopy.

Similarly, magnetic shielding calculations can predict the changes in NMR chemical shifts upon hydrogen bonding. universiteitleiden.nl For the N-H proton involved in the N-H⋯O=C bond, a significant downfield shift (deshielding) would be predicted compared to the non-hydrogen-bonded state. universiteitleiden.nl The magnitude of this shift is a sensitive measure of the hydrogen bond strength. For the N-H proton involved in the N-H⋯π interaction, a smaller upfield or downfield shift might be expected, depending on the precise geometry and the balance of shielding and deshielding effects from the aromatic ring currents.

These computational studies, by providing a link between the electronic structure and spectroscopic observables, offer a comprehensive picture of the hydrogen bonding and non-covalent interactions that define the structure and properties of this compound. mdpi.com

Applications of 2,4,6 Trimethylbenzamide in Advanced Materials and Catalysis

2,4,6-Trimethylbenzamide as a Versatile Building Block in Organic Synthesis

This compound, a sterically hindered primary amide, serves as a valuable starting material and intermediate in the synthesis of more complex molecular structures. Its unique substitution pattern influences its reactivity and the architecture of the resulting products.

Precursor for Complex Organic Architectures

While the direct application of this compound as a foundational building block for intricate, multi-cyclic natural products or complex pharmaceuticals is not extensively documented, its structural motif is integral to the design of specialized molecules. For instance, the core structure can be elaborated through functionalization of the aromatic ring or transformations of the amide group to construct more complex scaffolds. The steric hindrance provided by the ortho-methyl groups can influence the regioselectivity of synthetic transformations, guiding the formation of specific isomers.

Role in the Synthesis of Nitrogen-Containing Motifs

The amide functionality of this compound is a key feature that allows for its incorporation into various nitrogen-containing heterocyclic systems. Amides are well-established precursors for the synthesis of heterocycles such as oxadiazoles, which are present in a number of biologically active compounds. For example, benzamides can be converted to N-acylamidoximes, which then undergo cyclization to form 1,2,4-oxadiazoles. While specific examples detailing the use of this compound in these transformations are not prevalent in the literature, the general reactivity of benzamides suggests its potential as a precursor for substituted nitrogen heterocycles. The synthesis of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazoles has been reported, showcasing the utility of the benzamide (B126) moiety in constructing such systems. mdpi.com

Ligand Design and Coordination Chemistry

The 2,4,6-trimethylbenzoyl group is a critical component in the design of specialized ligands for transition metal catalysis and organocatalysis. The steric bulk and electronic properties of this moiety play a crucial role in controlling the reactivity and selectivity of catalytic transformations.

Incorporation into Chiral Organoiodine Catalysts for Asymmetric Transformations

The this compound unit has been successfully incorporated into the structure of chiral organoiodine catalysts. These catalysts are employed in enantioselective oxidative dearomatization reactions, which are powerful methods for the synthesis of complex, three-dimensional molecules from simple, flat aromatic precursors. The amide groups in these catalysts can form hydrogen bonds with the substrate, playing a crucial role in the stereochemical outcome of the reaction.

A notable example is the synthesis of N,N'-(2S,2'S)-(2-Iodo-1,3-phenylene)bis(oxy)bis(propane-2,1-diyl)bis(this compound). This C2-symmetric catalyst, featuring two this compound moieties, has been utilized in the enantioselective oxidative dearomatization of phenols to produce para-quinols with high enantioselectivity. researchgate.net The steric hindrance from the trimethylphenyl groups and the hydrogen-bonding capability of the amide N-H are thought to be key to the catalyst's effectiveness.

Table 1: Application of a this compound-Containing Chiral Organoiodine Catalyst in Enantioselective Oxidative Dearomatization

| Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| 2-Naphthol derivatives | Spirolactones | High | up to 86% (stoichiometric) |

| Phenols | p-Quinols | Moderate to Good | Not specified |

Data extracted from studies on enantioselective oxidative dearomatization reactions using chiral organoiodine catalysts. researchgate.net

Development of Sterically Hindered N-Heterocyclic Carbene (NHC) Ligands (e.g., IMes) for Catalysis

Sterically hindered N-heterocyclic carbenes (NHCs) are a major class of ligands in modern catalysis, particularly for cross-coupling and olefin metathesis reactions. One of the most common bulky NHC ligands is IMes, which is 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene. The 2,4,6-trimethylphenyl (mesityl) groups are crucial for the stability and catalytic activity of the resulting metal complexes.

It is important to note that the synthesis of IMes and its derivatives starts from 2,4,6-trimethylaniline (B148799) (mesitylamine), not this compound. The synthesis typically involves the condensation of 2,4,6-trimethylaniline with glyoxal (B1671930) to form a diimine, which is then cyclized with formaldehyde (B43269) to generate the imidazolium (B1220033) salt precursor to the NHC ligand. Therefore, while the mesityl group is a key feature shared with this compound, the benzamide itself is not a direct precursor in the synthesis of these widely used NHC ligands.

Benzamide-Based Directing Groups in C-H Activation Methodologies

The amide functional group is a powerful directing group in transition metal-catalyzed C-H activation reactions, enabling the functionalization of otherwise inert C-H bonds at a specific position, typically ortho to the directing group. nih.govresearchgate.net This strategy avoids the need for pre-functionalized substrates and offers a more atom-economical approach to the synthesis of complex molecules. The benzamide moiety, including substituted derivatives, can chelate to a metal center, bringing it into close proximity to an ortho C-H bond and facilitating its cleavage.

While the literature contains numerous examples of C-H activation directed by various benzamides, the specific use of this compound in this context is less common, likely due to the steric hindrance from the ortho-methyl groups which could disfavor the formation of the necessary cyclometalated intermediate. However, the general principle of benzamide-directed C-H activation is a cornerstone of modern synthetic methodology. A variety of transformations, including arylation, alkylation, and olefination, have been achieved using this approach with different transition metal catalysts such as palladium, rhodium, and ruthenium. nih.gov

Table 2: Representative Examples of Benzamide-Directed C-H Activation

| Benzamide Substrate | Coupling Partner | Catalyst System | Transformation | Yield (%) |

| N-Methoxybenzamide | Diphenylacetylene | [RhCp*Cl2]2, CsOAc | Annulation | 95 |

| Phenylacetamide | Phenylboronic acid | Pd(OAc)2, K2CO3 | Arylation | 85 |

| Benzoic acid | Styrene | [Ru(p-cymene)Cl2]2, K2CO3 | Olefination | 78 |

| N-Pivaloyloxybenzamide | N/A | [Rh(OAc)2]2, AgSbF6 | Intramolecular Amination | 92 |

This table presents a selection of benzamide-directed C-H functionalization reactions to illustrate the versatility of the amide directing group. The specific substrates are not this compound but demonstrate the general applicability of the benzamide moiety in C-H activation. nih.gov

Metal-Organic Framework (MOF) Chemistry

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface areas, tunable pore sizes, and versatile functionalities make them promising candidates for applications in catalysis, gas storage, and separation. The incorporation of specific functional groups, such as amides, into the MOF structure can impart unique chemical properties, influencing their catalytic activity and surface characteristics.

MOF-Mediated Synthesis of Advanced Catalytic Materials Utilizing Benzamide Precursors

While direct evidence for the use of this compound is not presently available in the scientific literature, the general strategy of employing benzamide-containing ligands or precursors in MOF synthesis to create catalytic materials is an area of active research. In a hypothetical scenario, a MOF could be synthesized using a ligand derived from or containing the this compound moiety. Subsequent thermal or chemical treatment of this MOF could lead to the formation of a nanostructured catalyst. The organic benzamide component would decompose or transform, potentially templating the formation of highly dispersed metal or metal oxide nanoparticles within a porous carbon matrix.

Table 1: Hypothetical MOF-Mediated Synthesis of a Catalyst Using a Benzamide-Functionalized Linker

| Step | Description | Precursor/Intermediate | Potential Catalytic Material |

| 1 | MOF Synthesis | Metal salt + Benzamide-functionalized organic linker | Benzamide-containing MOF |

| 2 | Thermal Treatment (Pyrolysis) | Benzamide-containing MOF | Metal/Metal Oxide nanoparticles embedded in N-doped carbon |

The nitrogen atom from the benzamide group could be incorporated into the resulting carbon support, creating N-doped carbon, which is known to enhance the catalytic activity for various reactions, including oxidation and reduction processes. The trimethyl substitution pattern on the benzamide could influence the porosity and electronic properties of the final catalytic material. However, it is crucial to reiterate that this remains a theoretical application for this compound, as specific research to validate this is not currently published.

Design Principles for Derivatization of MOF Surfaces with Benzamide Moieties

The surface functionalization of MOFs is a key strategy for tailoring their properties for specific applications. Post-synthetic modification (PSM) is a common technique where a pre-synthesized MOF is chemically altered. While there are no specific reports on the derivatization of MOF surfaces with this compound, the principles of such a process can be outlined based on established MOF chemistry.

For a successful derivatization, the MOF must possess reactive sites on its surface, such as open metal sites or functional groups on the organic linkers. A derivative of this compound bearing a suitable functional group for grafting (e.g., a carboxylic acid, amine, or alkyne) would be required.

Table 2: General Design Principles for MOF Surface Derivatization

| Principle | Description | Example Reaction |

| Availability of Reactive Sites | The MOF surface must have accessible and reactive functional groups or coordinatively unsaturated metal sites. | Linkers with pendant -NH2 or -OH groups; open metal sites. |

| Compatibility of Reagents | The derivatizing agent must be chemically compatible with the MOF structure to avoid degradation. | Mild reaction conditions to preserve the MOF framework. |

| Linkage Stability | The newly formed bond between the MOF surface and the benzamide moiety must be stable under the intended application conditions. | Covalent bond formation (e.g., amide, ester, triazole). |

In a hypothetical application, a MOF with amino-functionalized linkers could be reacted with a carboxylic acid derivative of this compound to form stable amide bonds on the MOF surface. The bulky trimethylphenyl group of the benzamide could introduce steric hindrance, potentially influencing the selectivity of catalytic reactions occurring at the MOF surface. Conversely, a MOF with open metal sites could potentially coordinate with the carbonyl oxygen of this compound, although this interaction might be weaker and less stable than covalent attachment.

Future Directions and Emerging Research Avenues for 2,4,6 Trimethylbenzamide

Development of Novel and Highly Sustainable Synthetic Methodologies

The future of 2,4,6-Trimethylbenzamide synthesis lies in the adoption of green and sustainable chemistry principles. A promising approach involves the direct condensation of benzoic acids and amines using novel catalytic systems under environmentally benign conditions. Research has demonstrated the efficacy of using a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) as a reusable catalyst under ultrasonic irradiation. researchgate.net This method offers a green, rapid, and highly efficient pathway for preparing benzamide (B126) derivatives, notable for its low reaction times and simple, eco-friendly procedure. researchgate.net

Another innovative and sustainable direction is the use of paper-based platforms for synthesis. This technique minimizes waste and reliance on hazardous solvents. researchgate.net Researchers have shown that this method is scalable and provides excellent yields for various amide compounds, suggesting its potential applicability for the synthesis of this compound. researchgate.net The focus of these methodologies is on improving atom economy, reducing energy consumption, and utilizing non-toxic, recyclable materials.

| Method | Catalyst/Platform | Energy Source | Key Advantages |

| Direct Condensation | diatomite earth@IL/ZrCl4 | Ultrasonic Irradiation | Green, rapid, high-yield, reusable catalyst researchgate.net |

| Paper-Based Synthesis | Filter Paper | Ambient Temperature | Sustainable, scalable, reduced waste, simple work-up researchgate.net |

| Friedel-Crafts Carboxamidation | Brønsted superacid | Thermal (60°C) | Direct conversion of arenes, involves superelectrophilic intermediate nih.gov |

Advanced Spectroscopic and Diffraction Studies for Real-Time Monitoring of Reaction Intermediates

Understanding the intricate mechanisms of chemical reactions requires sophisticated analytical techniques capable of observing transient species. Future research will increasingly employ advanced spectroscopic and diffraction methods for real-time monitoring of reaction intermediates in the synthesis of this compound. Techniques such as temperature-dependent Nuclear Magnetic Resonance (NMR) spectroscopy and Exchange Spectroscopy (EXSY) are powerful tools for studying the conformational dynamics and rotational barriers of the amide bond, which have been successfully applied to other benzamide derivatives. mdpi.com

The crystal structure of this compound has been characterized, revealing a nearly perpendicular orientation between the amide group and the aryl moiety. nih.gov This foundational knowledge can be expanded by using in-situ X-ray diffraction and other real-time spectroscopic methods to capture the formation and transformation of intermediates during synthesis. This would provide invaluable data on reaction kinetics and pathways, facilitating the optimization of reaction conditions for improved yield and selectivity.

In-Depth Computational Modeling for Predicting and Understanding Complex Reaction Systems

Computational chemistry is becoming an indispensable tool for modern chemical research. In-depth computational modeling offers a powerful approach to predict and understand the complex reaction systems involved in the synthesis and behavior of this compound. Theoretical calculations, such as those used to study the superacid-catalyzed reaction of cyanamide with benzene (B151609), can elucidate the nature of reactive intermediates, like superelectrophiles, and map out potential reaction mechanisms. nih.gov

For derivatives of this compound, computational studies involving molecular docking and molecular dynamics (MD) simulations can predict plausible molecular targets and binding interactions, as demonstrated in studies of related heterocyclic compounds. nih.gov Such predictive modeling can guide the rational design of new synthetic targets and help to understand structure-activity relationships, accelerating the discovery of molecules with desired properties.

| Computational Technique | Application | Insights Gained |

| Theoretical Calculations (e.g., B3LYP/6-311G**) | Elucidating reaction mechanisms | Stability of protonated species, identification of superelectrophilic intermediates nih.gov |

| Molecular Docking | Predicting binding modes of derivatives | Identification of potential biological targets (e.g., acetylcholinesterase) nih.gov |

| Molecular Dynamics (MD) Simulations | Investigating conformational stability | Understanding the dynamic behavior and interactions of molecules in a simulated environment nih.gov |

Exploration of Unconventional Catalytic Applications and Ligand Scaffolds